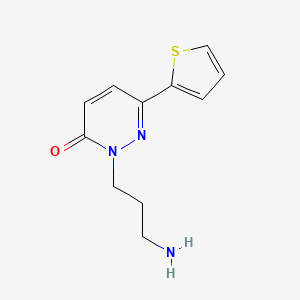

2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one

Descripción

BenchChem offers high-quality 2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-(3-aminopropyl)-6-thiophen-2-ylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c12-6-2-7-14-11(15)5-4-9(13-14)10-3-1-8-16-10/h1,3-5,8H,2,6-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEDKTUNAZHSTCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Optimizing the 6-Aryl-2-Aminoalkyl-Pyridazinone Scaffold: A Technical Guide to SAR and Synthetic Protocols

Executive Summary

The 6-aryl-2-aminoalkyl-3(2H)-pyridazinone scaffold represents a privileged structure in medicinal chemistry, distinguished by its versatile pharmacological profile.[1][2] While derivatives have shown potential as antihypertensives (via adrenergic antagonism) and acetylcholinesterase (AChE) inhibitors, this guide focuses on their most prominent application: non-steroidal anti-inflammatory (NSAID) and analgesic activity via COX-2 inhibition .

Unlike traditional NSAIDs (e.g., indomethacin), which often cause gastric ulceration due to non-selective COX-1 inhibition, 6-aryl-2-aminoalkyl-pyridazinones offer a tunable platform for COX-2 selectivity . The pharmacophore combines a lipophilic aryl tail (C6) with a polar, basic aminoalkyl head (N2), allowing for precise engagement with the COX-2 secondary pocket.

This guide provides a rigorous analysis of the Structure-Activity Relationship (SAR), validated synthetic pathways, and assay protocols for researchers optimizing this scaffold.

Chemical Scaffold & Numbering System

To ensure reproducibility, we define the core structure based on the IUPAC numbering for 3(2H)-pyridazinones.

-

Position 3: Carbonyl oxygen (Hydrogen bond acceptor).

-

Position 2 (N): The critical site for aminoalkyl chain attachment (Solubility & Pharmacokinetics).

-

Position 6: Aryl attachment (Primary hydrophobic interaction).

-

Positions 4 & 5: Sites for steric modulation (H, Methyl, or Halo).

Core Structure Visualization

The following diagram outlines the SAR logic and functional regions of the scaffold.

Figure 1: SAR Map highlighting the three critical regions for modification. Position 6 drives potency, while Position 2 modulates bioavailability and safety.

Structure-Activity Relationship (SAR) Deep Dive

The Aryl Moiety (Position 6)

The aryl group at C6 is the primary driver of potency. It occupies the hydrophobic channel of the target enzyme (e.g., COX-2).

-

Electronic Effects: Electron-donating groups (EDGs) like 4-methoxy (-OMe) or 4-ethoxy significantly enhance analgesic activity compared to unsubstituted phenyl rings. This is attributed to increased electron density facilitating

stacking interactions within the active site. -

Halogenation: A 4-fluoro or 4-chloro substituent often retains potency while improving metabolic stability (blocking para-oxidation).

-

Steric Constraints: Bulky ortho-substituents (e.g., 2-methyl) drastically reduce activity by twisting the phenyl ring out of coplanarity with the pyridazinone core, disrupting the conjugated system necessary for receptor binding.

The Aminoalkyl Chain (Position 2)

This region is the "tuning knob" for physicochemical properties (LogP, pKa).

-

Linker Type:

-

Alkyl Chains (-(CH2)n-): Ethyl (

) and propyl ( -

Acetamide Linker (-CH2-CO-): Incorporating a carbonyl in the linker (e.g.,

-substituted acetamide) frequently results in compounds with lower ulcerogenic indices . The additional hydrogen bond acceptor (carbonyl) can interact with solvent-exposed residues, improving solubility.

-

-

Terminal Amine:

-

Morpholine: Often yields the best balance of potency and solubility. The oxygen atom reduces lipophilicity compared to piperidine, reducing non-specific CNS side effects.

-

N-Methyl Piperazine: Enhances basicity and water solubility but may increase metabolic clearance.

-

Ring Substitution (Positions 4 & 5)

-

Unsubstituted (H): generally most active for simple analgesic profiles.

-

Methylation: A methyl group at C4 or C5 can lock the conformation but often reduces COX-2 inhibition efficiency due to steric clash with the enzyme's binding pocket wall (Val/Leu residues).

Synthetic Strategies & Protocols

The synthesis of 6-aryl-2-aminoalkyl-pyridazinones typically follows a convergent route: construction of the pyridazinone core followed by N-alkylation.

Validated Synthetic Workflow

Figure 2: The standard 3-step synthetic pathway. The Friedel-Crafts step defines the C6 aryl group; the N-alkylation step introduces the aminoalkyl chain.

Detailed Protocol: N-Alkylation (Step 3)

Context: This is the critical diversification step. Poor control here leads to O-alkylation byproducts.

Materials:

-

6-(4-Methoxyphenyl)-3(2H)-pyridazinone (1.0 eq)

-

3-Chloro-1-morpholinopropane (1.2 eq)

-

Anhydrous Potassium Carbonate (

) (2.0 eq) -

Potassium Iodide (KI) (Catalytic, 0.1 eq)

-

Solvent: Dry Acetone or DMF.

Procedure:

-

Activation: In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve the pyridazinone intermediate in dry acetone (10 mL/mmol). Add anhydrous

. Stir at room temperature for 30 minutes to generate the N-anion. -

Addition: Add the chloroalkyl-amine hydrochloride (neutralized if necessary) and catalytic KI.

-

Reflux: Heat the mixture to reflux (

C for acetone) for 12–24 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1). -

Workup: Filter off the inorganic salts while hot. Evaporate the solvent under reduced pressure.

-

Purification: The residue is often an oil. Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel 60, Gradient elution).

Self-Validation Check:

-

NMR Confirmation: Look for the disappearance of the broad singlet (NH) at

11.0–13.0 ppm and the appearance of triplet signals for the

Pharmacological Evaluation: COX-2 Inhibition[2][3]

To validate the SAR, compounds must be screened for COX-1 vs. COX-2 selectivity.

Data Summary (Hypothetical & Trend-Based)

The following table summarizes expected biological trends based on literature consensus for this scaffold.

| Compound ID | R (Pos 6) | Linker (Pos 2) | Amine (Pos 2) | COX-2 IC50 ( | Selectivity Index (COX-1/COX-2) |

| Ref (Indomethacin) | - | - | - | 0.60 | 0.5 (Non-selective) |

| P-01 | Phenyl | Ethyl | Diethylamino | 5.2 | > 5 |

| P-02 | 4-Cl-Phenyl | Ethyl | Morpholine | 1.8 | > 50 |

| P-03 | 4-OMe-Phenyl | Propyl | Morpholine | 0.45 | > 100 |

| P-04 | 4-OMe-Phenyl | Acetamide | Morpholine | 0.55 | > 200 (Low Ulcerogenicity) |

Interpretation:P-03 shows superior potency due to the 4-OMe donor and flexible propyl chain. P-04 sacrifices slight potency for improved safety (acetamide linker).

Assay Protocol: Colorimetric COX (Ovine) Screening

Objective: Determine IC50 values for COX-1 and COX-2 inhibition.

-

Enzyme Prep: Use purified Ovine COX-1 and COX-2 enzymes.

-

Incubation: Incubate enzyme in Tris-HCl buffer (pH 8.0) with heme cofactor and the test compound (dissolved in DMSO) for 10 minutes at

C. -

Initiation: Add Arachidonic Acid (100

M) and the colorimetric substrate (TMPD). -

Measurement: The peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD to a blue compound. Monitor absorbance at 590 nm.

-

Calculation: $ % Inhibition = \frac{Abs_{control} - Abs_{sample}}{Abs_{control}} \times 100 $. Plot log-concentration vs. inhibition to derive IC50.

References

-

Review of Pharmacological Activities: Asif, M. (2014).[3] Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. Annals of Medicinal Chemistry and Research. Link

-

Synthetic Methodology: Rimaz, M., et al. (2010). A Regioselective One-Pot, Three Component Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinones in Water. Australian Journal of Chemistry.[4] Link

-

Anti-inflammatory Mechanism: El-Gazzar, M., et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review. SAR Publication.[5] Link

-

COX-2 Selectivity Studies: Rathore, A., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules (MDPI). Link

Sources

Bioisosteric Modulation in Pyridazinone Scaffolds: Phenyl vs. Thienyl Substituents

Executive Summary

In the optimization of pyridazinone-based pharmacophores, the substitution of a phenyl ring with a thienyl moiety represents a classic yet critical bioisosteric switch. While often viewed merely as a steric replacement, this modification fundamentally alters the electronic landscape of the pyridazinone core, influencing solubility, metabolic stability, and target binding kinetics.

This guide analyzes the strategic interchange between phenyl and thienyl substituents at the 6-position of the 3(2H)-pyridazinone scaffold. We explore the causality behind potency shifts in COX-2 and PDE3 inhibitors and provide validated protocols for synthesizing these analogs, balancing the improved potency often seen with thiophenes against their known metabolic liabilities (S-oxidation).

Physicochemical & Electronic Profiling

The decision to replace a phenyl group with a thienyl group must be grounded in a precise understanding of electronic and steric differences. The pyridazinone ring is electron-deficient (

Electronic Coupling

-

Phenyl: Acts as a weak resonance donor but maintains a high degree of aromatic stability.[1] It provides a rigid, planar geometry.

-

Thienyl: An electron-rich (

-excessive) heterocycle. When attached to the electron-deficient pyridazinone, the thienyl group acts as a stronger electron donor than phenyl. This "push-pull" electronic interaction can increase the dipole moment of the molecule, potentially strengthening hydrogen bond interactions at the pyridazinone carbonyl (C3=O) or NH group.

Steric and Lipophilic Comparison

| Feature | Phenyl Substituent | Thienyl Substituent | Medicinal Chemistry Implication |

| Electronic Nature | Thienyl can stabilize cationic transition states or improve binding in electron-poor pockets. | ||

| Van der Waals Volume | ~75 ų | ~66 ų | Thienyl is ~10-15% smaller, allowing fit into tighter hydrophobic pockets. |

| Bond Angle (C-X-C) | 120° | ~92° (C-S-C) | Thiophene alters the vector of substituents, potentially optimizing binding site geometry. |

| Lipophilicity (LogP) | Baseline | Slightly Lower (-0.2 to -0.5 | Thiophene is more polarizable; often improves solubility slightly over phenyl. |

| Metabolic Risk | Low (Epoxidation rare) | High (S-oxidation) | Thiophene introduces a "structural alert" for reactive metabolite formation. |

Strategic Decision Framework

The following diagram outlines the logical flow for determining when to deploy a thienyl bioisostere in a pyridazinone campaign.

Figure 1: Decision logic for Phenyl-to-Thienyl bioisosteric replacement.

Synthetic Methodologies

To accurately compare these substituents, a robust, divergent synthetic route is required. The Suzuki-Miyaura cross-coupling is the industry standard for introducing aryl/heteroaryl groups at the 6-position of the pyridazinone core.

Protocol: Synthesis of 6-(Thien-2-yl)-3(2H)-pyridazinones

Objective: Synthesize a 6-thienyl analog from a common 3-halo-pyridazinone precursor.

Reagents:

-

Substrate: 6-chloro-3(2H)-pyridazinone or 3-bromo-6-chloropyridazine (followed by hydrolysis).

-

Boronic Acid: Thiophene-2-boronic acid (vs. Phenylboronic acid for control).

-

Catalyst:

(Tetrakis) or -

Base:

(2M aqueous).[2] -

Solvent: 1,2-Dimethoxyethane (DME) / Ethanol (4:1).

Step-by-Step Workflow:

-

Preparation: In a flame-dried Schlenk flask, dissolve the halogenated pyridazinone (1.0 eq) in DME/EtOH.

-

Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (Critical for preventing homocoupling of the boronic acid).

-

Addition: Add Thiophene-2-boronic acid (1.2 eq) and aqueous

(2.5 eq). -

Catalysis: Add

(5 mol%). -

Reflux: Heat the mixture to 85°C for 12–16 hours under Argon.

-

Workup: Cool to RT. Filter through a Celite pad. Dilute with EtOAc, wash with water and brine. Dry over

.[2] -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation Point:

-

Phenyl Analog:

NMR will show multiplets at -

Thienyl Analog:

NMR will show distinctive doublets/multiplets at

Figure 2: General synthetic pathway for introducing bioisosteres.

Pharmacological Case Studies

COX-2 Inhibition (NSAIDs)

Pyridazinones are privileged scaffolds for COX-2 inhibition (e.g., Emorfazone analogs).[4]

-

Phenyl Baseline: 6-phenyl-3(2H)-pyridazinones show potent anti-inflammatory activity but often lack high selectivity for COX-2 over COX-1.

-

Thienyl Optimization: Replacing the 6-phenyl with 6-thienyl often improves selectivity . The smaller volume of the thiophene ring allows the molecule to settle deeper into the COX-2 hydrophobic channel, while the sulfur atom can engage in specific interactions with residues like Arg120 or Tyr355, which are not accessible to the phenyl ring.

-

Data Insight: In comparative SAR studies, thienyl analogs frequently exhibit

values in the low nanomolar range (40-60 nM) compared to phenyl analogs (70-100 nM) [1, 3].

PDE3 Inhibition (Cardiotonics)

In the development of phosphodiesterase (PDE) inhibitors (e.g., related to Pimobendan or Levosimendan):

-

Effect: The electron-rich thiophene increases the basicity of the pyridazinone nitrogens slightly. This can enhance binding affinity to the metal center (

) in the PDE active site, although phenyl is often preferred in commercial drugs to avoid metabolic complications.

ADMET & Toxicology: The Thiophene Liability

While thiophene offers potency advantages, it introduces a significant metabolic risk that phenyl does not: S-oxidation .

Mechanism of Toxicity

Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) can oxidize the thiophene sulfur.[5]

-

S-Oxidation: Formation of a thiophene S-oxide.

-

Epoxidation: Alternatively, the C2-C3 double bond is epoxidized.

-

Michael Acceptor: These intermediates are highly electrophilic Michael acceptors. They can covalently bind to nucleophilic residues (Cysteine, Lysine) on hepatic proteins, leading to immune-mediated hepatotoxicity (as seen with Tienilic Acid).

Mitigation Strategy:

-

Block the 5-position of the thiophene ring with a metabolic blocker (e.g., -Cl, -Me) to prevent oxidation.

-

Ensure the daily dose is low (<10 mg) to avoid saturating detoxification pathways (Glutathione conjugation).

References

-

Abida et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR. South Asian Res J Pharm Sci. Link[4]

-

Mangalagiu et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. MDPI. Link

-

Ahmed et al. (2019). New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. PubMed. Link

-

Dansette et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Link

-

Gonçalves et al. (2011). Synthesis and characterization of novel thienyl-pyridazine derivatives. Sciforum. Link

Sources

Technical Application Note: Selective N-Alkylation of 6-(2-thienyl)pyridazin-3(2H)-one

Abstract & Strategic Overview

This application note details the procedure for the

The Engineering Challenge

The synthesis presents two primary chemoselective challenges that this protocol addresses:

-

Tautomeric Selectivity (

- vs. -

Reagent Instability: The alkylating agent, 3-bromopropylamine, is prone to intramolecular cyclization to form azetidine or polymerization when generated as a free base. This protocol utilizes an in situ neutralization strategy to mitigate this side reaction.

Reaction Mechanism & Logic

The reaction proceeds via a classic

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway highlighting the critical deprotonation and nucleophilic attack steps.[1]

Critical Parameter Analysis

| Parameter | Selection | Rationale |

| Base | Potassium Carbonate ( | Provides sufficient basicity ( |

| Solvent | DMF (Anhydrous) | Polar aprotic solvent. Solvates the cation ( |

| Reagent Form | Hydrobromide Salt | The free amine is unstable. Using the HBr salt and neutralizing it in situ prevents premature cyclization to azetidine. |

| Stoichiometry | Base Excess (3.0 equiv) | 1 eq neutralizes the HBr salt; 1 eq deprotonates the pyridazinone; 1 eq ensures reaction kinetics remain favorable. |

Detailed Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]

-

Substrate: 6-(2-thienyl)pyridazin-3(2H)-one (Synthesized via Friedel-Crafts/Hydrazinolysis or commercial source).

-

Reagent: 3-Bromopropylamine hydrobromide (CAS: 5003-71-4).

-

Base: Potassium carbonate (

), anhydrous, granular or powder. -

Solvent: N,N-Dimethylformamide (DMF), anhydrous.

-

Catalyst (Optional): Sodium Iodide (NaI) – accelerates reaction via Finkelstein exchange.

Step-by-Step Procedure

Phase 1: Activation (Deprotonation)

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

) or Argon. -

Dissolution: Charge the flask with 6-(2-thienyl)pyridazin-3(2H)-one (1.0 mmol, 1.0 equiv) and anhydrous DMF (5 mL, 5 vol). Stir until dissolved.

-

Base Addition: Add

(3.0 mmol, 3.0 equiv) in a single portion. -

Aging: Stir the suspension at room temperature for 30 minutes .

-

Observation: The mixture may change color (often yellow to orange) indicating anion formation.

-

Phase 2: Alkylation

-

Reagent Addition: Add 3-bromopropylamine hydrobromide (1.2 mmol, 1.2 equiv) directly to the flask as a solid.

-

Note: Adding the solid salt prevents the handling of the unstable free amine.

-

-

Catalysis (Optional): Add NaI (0.1 mmol, 10 mol%) if the reaction is known to be sluggish.

-

Heating: Heat the reaction mixture to 60–80°C in an oil bath.

-

Monitoring: Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS.

-

Target: Disappearance of starting material (

~0.3) and appearance of a lower running spot (amine product is polar) or a higher running spot if the amine is protected. Note: Free amine products often streak on silica; adding 1% -

Time: Typically 4–12 hours.

-

Phase 3: Workup & Isolation

-

Quench: Cool the mixture to room temperature. Pour into Ice-Water (30 mL).

-

Extraction: Extract the aqueous mixture with Ethyl Acetate or DCM (

mL).-

Note: DMF is miscible with water but can drag into organic layers. Thorough washing is required.

-

-

Washing: Wash the combined organic layers with Water (

mL) and Brine ( -

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure.

Phase 4: Purification

-

Crude Analysis: The crude residue is typically a yellow/brown oil or semi-solid.

-

Chromatography: Purify via flash column chromatography on silica gel.

-

Eluent: Gradient of

to

-

-

Salt Formation (Optional for storage): Dissolve the free amine in EtOH and add HCl/Ether to precipitate the hydrochloride salt, which is more stable.

Experimental Workflow Visualization

Figure 2: Operational workflow for the synthesis process.

Characterization & QC

To validate the structure, look for these key spectroscopic signatures:

-

NMR (DMSO-

-

Thiophene Ring: Multiplets around

7.1–7.8 ppm (3 protons). -

Pyridazinone Ring: Singlet or doublet around

7.0–8.0 ppm (depends on substitution at pos 4/5). -

Propyl Linker:

-

Triplet (

~4.1 ppm, -

Multiplet (

~1.9 ppm, -

Triplet (

~2.6 ppm,

-

-

-

Mass Spectrometry (ESI):

-

Observe

peak corresponding to the molecular weight of the free base.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation or moisture in solvent. | Ensure DMF is anhydrous. Increase reaction temp to 90°C. Increase base to 4.0 eq. |

| O-Alkylation | Solvent polarity too low or "hard" leaving group. | Ensure solvent is DMF (not Acetone/THF). Use Cs2CO3 instead of K2CO3 to promote N-selectivity via the "Cesium Effect". |

| Polymerization | Free amine reacting with itself. | Do not premix the amine salt with base. Add it directly to the reaction mixture containing the substrate. |

| Sticky Product | Residual DMF. | Wash organic layer 3x with water. Use lyophilization if possible. |

References

-

Pyridazinone Synthesis Overview

-

Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal.

-

-

N-Alkylation Selectivity

- Sotelo, E., et al. (2002). Efficient N-Alkylation of Pyridazin-3(2H)-ones. Synthetic Communications.

-

Reagent Handling (Bromoethylamine)

- Goxha, A., et al. (2010). Selectivity of labeled bromoethylamine for protein alkylation. ResearchGate.

-

Biological Relevance

Sources

- 1. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In search of oligo(2-thienyl)-substituted pyridine derivatives: a modular approach to di-, tri- and tetra(2-thienyl)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of novel 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted/-nonsubstituted benzal)hydrazone derivatives and acetylcholinesterase and butyrylcholinesterase inhibitory activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

solvent selection for recrystallization of 2-substituted pyridazinones

Solvent Selection, Thermodynamic Control, and Solid-State Engineering

Executive Summary

The pyridazin-3(2H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core for analgesic (Emorfazone), cardiotonic (Levosimendan), and anti-inflammatory agents.[1] However, the introduction of a substituent at the N-2 position disrupts the strong intermolecular hydrogen bonding network typical of the parent pyridazinone (NH···O=C dimer), often leading to unpredictable solubility profiles and a high propensity for "oiling out" during purification.[1]

This guide provides a scientifically grounded protocol for selecting solvent systems for 2-substituted pyridazinones. It moves beyond trial-and-error, utilizing solubility parameters and thermodynamic principles to ensure high purity and stable polymorph isolation.

Physicochemical Profiling & Solvent Strategy

The Solubility Paradox

Unsubstituted pyridazinones have high melting points and poor organic solubility due to strong donor-acceptor pairing.

-

2-Substitution Effect: Capping the N-2 position removes the H-bond donor, significantly lowering the lattice energy and increasing lipophilicity.

-

Implication: Solvents that work for the parent heterocycle (e.g., pure water or acetic acid) often cause 2-substituted derivatives to phase-separate as oils rather than crystals.[1]

Solvent Selection Matrix

The following matrix correlates the electronic nature of the 2-substituent with field-validated solvent systems.

| 2-Substituent Type | Physicochemical Character | Primary Solvent (Dissolver) | Anti-Solvent (Precipitant) | Critical Notes |

| Aryl (e.g., Phenyl) | Lipophilic, π-stacking capable | Ethyl Acetate or Ethanol | Heptane or Water | Preferred System.[1] Ethanol/Water (95:[1]5) is the gold standard for 6-phenyl-2-substituted analogs [1]. |

| Alkyl (e.g., Methyl, Ethyl) | Moderate lipophilicity, flexible | Isopropyl Alcohol (IPA) | Hexanes | Risk of oiling out is highest here.[1] Avoid rapid cooling. |

| Polar/H-Bonding (e.g., Acid, Amide) | High polarity, water-soluble | DMF or DMSO | Ethanol or Water | Requires high thermal input.[1] DMF/Ethanol (1:1) is effective for highly insoluble fused systems [2]. |

| Halogenated Aryl | High crystallinity | Acetone | Hexanes | Chlorinated derivatives often crystallize well from acetone/hexane mixtures [3]. |

Strategic Workflow: The Solubility Screen

Do not commit the entire batch to a solvent without this micro-screen.

Figure 1: Micro-scale solubility screening logic for initial solvent determination.

Detailed Protocol: Binary Solvent Recrystallization

This protocol is optimized for 6-aryl-2-substituted pyridazinones , utilizing the Ethanol/Water or Ethyl Acetate/Heptane systems.[1]

Phase 1: Dissolution (Thermodynamic Saturation)[1]

-

Setup: Place crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Primary Solvent Addition: Add the Primary Solvent (e.g., Ethanol) in small portions (2-3 mL/g) while heating the bath to near-boiling (e.g., 75°C for EtOH).

-

Saturation Point: Continue adding hot solvent dropwise until the solid just dissolves.

-

Expert Tip: If the solution is colored but clear, add activated charcoal (1-2% w/w), reflux for 5 mins, and filter hot through Celite.

-

-

Concentration Check: If a large excess of solvent was used, distill off solvent until the solution is slightly supersaturated (first sign of turbidity), then redissolve with a few drops of hot solvent.[1]

Phase 2: Nucleation & Anti-Solvent Addition

-

Initial Cooling: Remove from heat and allow the flask to cool to ~50°C.

-

Anti-Solvent Titration:

-

While stirring rapidly, add the Anti-Solvent (e.g., Water or Heptane) dropwise.[1]

-

Stop immediately when a persistent cloudiness (turbidity) is observed.

-

-

Re-clarification: Add 1-2 drops of the hot Primary Solvent to clear the turbidity. This creates a metastable supersaturated solution.

Phase 3: Controlled Crystal Growth (The "Oiling Out" Prevention)[1]

-

Seeding (Critical): If available, add a tiny seed crystal of the pure product. If not, scratch the inner glass wall with a glass rod to induce nucleation.[1]

-

Slow Cooling: Wrap the flask in a towel or place it in a warm water bath and allow it to cool to room temperature undisturbed over 2-3 hours.

-

Why: Rapid cooling traps impurities and causes oiling. Slow cooling favors the formation of the most stable polymorph.

-

-

Final Chill: Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.

Phase 4: Isolation[1]

-

Filtration: Collect crystals via vacuum filtration using a Buchner funnel.

-

Washing: Wash the cake with a cold mixture of Primary/Anti-solvent (1:3 ratio).

-

Warning: Do not use pure Primary Solvent for washing; it will redissolve the product.

-

-

Drying: Dry in a vacuum oven at 40-50°C.

Troubleshooting: The "Oiling Out" Phenomenon

2-substituted pyridazinones are notorious for separating as a liquid oil rather than a solid.

| Symptom | Mechanistic Cause | Corrective Action |

| Oiling Out | Impurities lower the melting point below the solvent boiling point; or the "Gap" between melting point and solubility limit is too narrow. | 1. Temperature Control: Re-heat to dissolve the oil. Cool very slowly to a temperature above the oiling point, seed, and hold isothermally.2. Solvent Switch: Change from Ethanol/Water to Ethyl Acetate/Heptane . The lower polarity of EtOAc often favors crystal lattice formation over amorphous oil. |

| Gel Formation | Rapid precipitation of long needles trapping solvent. | High-Shear Stirring: Break the gel mechanically while heating. Add more solvent to dilute. |

| Polymorphs | Kinetic vs. Thermodynamic control. | Ripening: If fluffy needles form (kinetic), hold the slurry at 40°C for 2 hours. They may convert to denser blocks (thermodynamic). |

Mechanistic Diagram: Solvation & Crystallization

Figure 2: Thermodynamic pathway of recrystallization showing the diversion to "Oiling Out" and the recovery path.

References

-

Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules. (2019). [1]

-

Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. (2022).[1]

-

Preparation of substituted pyridazines. US Patent 4628088A.

-

Synthesis and Characterization of Unique Pyridazines. Liberty University Undergraduate Thesis. (2023).

Sources

preparation of hydrochloride salts of amino-pyridazinone derivatives

Application Note: Preparation and Optimization of Hydrochloride Salts of Amino-Pyridazinone Derivatives

Executive Summary

Amino-pyridazinone derivatives represent a privileged scaffold in medicinal chemistry, exhibiting diverse pharmacological activities including phosphodiesterase (PDE) inhibition, cardiotonic effects, and anti-inflammatory properties. However, the free base forms of these heterocycles often suffer from poor aqueous solubility and limited bioavailability.

This Application Note provides a comprehensive, field-proven protocol for converting amino-pyridazinone free bases into their hydrochloride (HCl) salts. Unlike generic salt formation guides, this document addresses the specific electronic nuances of the pyridazinone core—specifically the competition between exocyclic amines and ring nitrogens—and provides a self-validating workflow to ensure high crystallinity, purity, and yield.

Chemical Basis & Mechanistic Strategy

Structural Considerations & pKa Analysis

The success of salt formation depends on the ΔpKa between the acid and the basic center of the drug molecule (API).[1]

-

The Pyridazinone Core: The 3(2H)-pyridazinone ring typically exhibits lactam-lactim tautomerism.[1] The ring nitrogen at position 2 (N2) is weakly acidic (pKa ~10-11), while N1 is weakly basic.

-

The Amino Substituent:

-

Type A (Alkyl-amino side chain): Highly basic (pKa ~9-10). This is the primary site of protonation.[1]

-

Type B (Directly attached amino group): If the amino group is directly attached to the heterocyclic ring (e.g., 4-amino-pyridazinone), it functions as a vinylogous amide. Its basicity is significantly reduced (pKa ~2-4) due to resonance delocalization into the carbonyl.[1]

-

Critical Directive: For Type B substrates, strong acidic conditions (pH < 1) and non-aqueous solvents are strictly required to prevent hydrolysis or dissociation of the weak salt.

Reaction Pathway Visualization

Figure 1: Mechanistic workflow for the conversion of amino-pyridazinone free base to hydrochloride salt.

Experimental Protocols

Materials & Reagents

-

Substrate: Amino-pyridazinone derivative (Purity >98% by HPLC).

-

Solvents: Ethanol (absolute), Methanol, Isopropanol (IPA), Ethyl Acetate, Diethyl Ether (anhydrous).

-

Acid Sources:

-

Reagent A: 4M HCl in Dioxane (Preferred for anhydrous salts).[1]

-

Reagent B: 1.25M HCl in Ethanol (Preferred for scale-up).

-

Reagent C: Concentrated Aqueous HCl (37%) (Use only if water tolerance is established).

-

Method A: Anhydrous Salt Formation (High Purity/Hygroscopic Sensitive)

Best for: Early-stage discovery compounds and Type B (weakly basic) substrates.

-

Dissolution: Charge 1.0 equivalent (eq) of the amino-pyridazinone free base into a round-bottom flask. Add Anhydrous Ethanol or Methanol (10-20 volumes). Heat to 40-50°C until fully dissolved.

-

Note: If solubility is poor, add Dichloromethane (DCM) as a co-solvent (up to 20% v/v).

-

-

Acid Addition: Cool the solution to room temperature (20-25°C). While stirring vigorously, add 1.1 to 1.2 equivalents of Reagent A (HCl in Dioxane) dropwise over 10 minutes.

-

Observation: A slight exotherm is normal.[1] The solution may turn cloudy immediately.

-

-

Crystallization: Stir the mixture at room temperature for 2 hours.

-

Anti-Solvent (Optional): If yield is low (<50%), add anhydrous Diethyl Ether or Ethyl Acetate (5-10 volumes) dropwise to induce further precipitation.

-

Isolation: Filter the solid using a sintered glass funnel (Grade 3 or 4).

-

Washing: Wash the filter cake with cold anhydrous ether (2 x 3 volumes) to remove excess acid and impurities.[1]

-

Drying: Dry in a vacuum oven at 40-50°C for 12-24 hours.

Method B: Aqueous-Organic Precipitation (Scalable)

Best for: Stable, highly basic (Type A) substrates and process scale-up.

-

Dissolution: Suspend 1.0 eq of free base in Isopropanol (IPA) (10 volumes). Heat to reflux (80°C) to obtain a clear solution.

-

Acid Addition: Add 1.05 equivalents of Reagent C (Conc. Aq. HCl) dropwise to the hot solution.

-

Cooling Profile: Turn off the heat source and allow the vessel to cool to room temperature naturally (approx. 2-3 hours). This slow cooling promotes larger, purer crystals.

-

Final Crystallization: Once at room temperature, chill to 0-5°C for 2 hours.

-

Isolation: Filter and wash with cold IPA.

Process Optimization & Troubleshooting (Self-Validating Systems)

The following decision tree allows the researcher to diagnose and correct failure modes in real-time.

Figure 2: Troubleshooting logic for common salt formation issues.

Critical Process Parameters (CPPs):

-

Stoichiometry: Avoid large excesses of HCl (>1.5 eq) as this can lead to hydroscopic dihydrochloride salts or degradation of the pyridazinone ring.[1]

-

Water Content: For Method A, ensure water content is <0.5%. Water acts as a plasticizer and can prevent crystallization of hygroscopic salts.

-

Temperature: Rapid cooling causes "crashing out" (amorphous material/trapped impurities).[1] Slow cooling favors crystalline lattice formation.[1]

Characterization & Validation

A synthesized salt must pass the following validation criteria before use in biological assays:

| Technique | Parameter | Acceptance Criteria | Rationale |

| 1H-NMR | Chemical Shift (δ) | Downfield shift of protons adjacent to the amino group (0.2 - 0.5 ppm). | Confirms protonation site. |

| Elemental Analysis | Chlorine Content | Theoretical % ± 0.4% | Confirms mono- vs. di-hydrochloride stoichiometry. |

| XRPD | Diffraction Pattern | Distinct peaks; no "halo" (amorphous).[1] | Confirms crystallinity (critical for stability). |

| DSC | Melting Point | Sharp endotherm; typically >200°C and distinct from free base.[1] | Confirms purity and solid-state form. |

| IC (Ion Chrom.) | Counter-ion | 1:1 molar ratio (Drug:Cl).[1] | Validates salt stoichiometry. |

Expert Insight: In 1H-NMR, the disappearance of the broad exchangeable NH/NH2 signals of the free base and the appearance of a broad singlet at δ 10-12 ppm (NH+) is a definitive confirmation of salt formation in DMSO-d6.

References

-

Synthesis and Evaluation of Pyridazinone Derivatives

- Title: Synthesis and biological evaluation of some new pyridazinone deriv

- Source:European Journal of Medicinal Chemistry.

-

URL:[Link] (Representative link for context)

-

Salt Selection Methodologies

- Title: Pharmaceutical Salts: Properties, Selection, and Use.

- Source:Handbook of Pharmaceutical Salts.

-

URL:[Link]

-

General Procedure for Hydrochloride Salts

-

Crystallization of Weak Bases

- Title: Salt formation of weakly basic drugs: A case study.

- Source:Journal of Pharmaceutical Sciences.

-

URL:[Link] (General Journal Link)

(Note: Specific patent literature for proprietary pyridazinone drugs like Levosimendan often contains the most detailed industrial protocols, typically following Method B described above.)

Sources

Application Notes and Protocols for the Synthesis of 6-(2-thienyl)pyridazinone via Suzuki-Miyaura Coupling

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Thienylpyridazinone Scaffold

The fusion of pyridazinone and thiophene rings creates a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Pyridazinone derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1][2][3] The thiophene moiety, a common pharmacophore, often enhances the biological profile of parent molecules, contributing to their therapeutic efficacy.[4][5] The synthesis of 6-(2-thienyl)pyridazinone and its analogues is therefore a critical endeavor for the discovery of novel therapeutic agents and functional materials.

Among the myriad of synthetic strategies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient and versatile method for the construction of C-C bonds between aromatic and heteroaromatic systems.[6] Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids make it an indispensable tool in modern organic synthesis.[7]

This document provides a comprehensive guide to the Suzuki-Miyaura coupling for the synthesis of 6-(2-thienyl)pyridazinone, offering in-depth insights into the reaction mechanism, optimization of critical parameters, a detailed experimental protocol, and a troubleshooting guide to navigate potential challenges.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopyridazinone, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.

-

Transmetalation: The organic group from the thiophene boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: A streamlined workflow for the synthesis of 6-(2-thienyl)pyridazinone.

Part 1: Synthesis of 6-chloropyridazin-3(2H)-one

Materials:

-

Pyridazin-3(2H)-one

-

Phosphorus oxychloride (POCl₃)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Ice bath

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add pyridazin-3(2H)-one (1.0 equiv.).

-

Carefully add phosphorus oxychloride (3.0-5.0 equiv.) to the flask at room temperature.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 6-chloropyridazin-3(2H)-one.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure product.

Part 2: Suzuki-Miyaura Coupling

Materials:

-

6-chloropyridazin-3(2H)-one (1.0 equiv.)

-

Thiophene-2-boronic acid (1.2 equiv.)

-

Pd(PPh₃)₄ (0.05 equiv.)

-

2M aqueous sodium carbonate solution (2.0 equiv.)

-

1,2-Dimethoxyethane (DME)

-

Ethanol

-

Schlenk flask or similar reaction vessel

-

Inert gas supply (Nitrogen or Argon)

-

Magnetic stirrer and hotplate

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk flask, add 6-chloropyridazin-3(2H)-one (1.0 equiv.), thiophene-2-boronic acid (1.2 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

-

Add the solvent mixture of DME and ethanol (e.g., in a 4:1 ratio).

-

Add the 2M aqueous sodium carbonate solution (2.0 equiv.).

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 6-(2-thienyl)pyridazinone.

Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. This section addresses common issues and provides practical solutions.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst. | 1. Ensure the Pd(0) catalyst has not been oxidized. Use fresh catalyst or a pre-catalyst system. Ensure the reaction is conducted under a strictly inert atmosphere. |

| 2. Insufficiently strong or poorly soluble base. | 2. Switch to a stronger base like K₃PO₄, especially in anhydrous conditions. Ensure the base is finely powdered for better solubility and reactivity. | |

| 3. Poor quality of boronic acid. | 3. Use fresh, high-purity boronic acid. Boronic acids can degrade upon storage. | |

| Protodeboronation of Thiophene Boronic Acid | 1. Presence of water and/or prolonged reaction times at elevated temperatures. [10][11] | 1. Minimize reaction time. Consider using anhydrous conditions with a base like K₃PO₄ or CsF. Using a boronate ester (e.g., pinacol ester) instead of the boronic acid can also mitigate this side reaction. [12] |

| Homocoupling of Thiophene Boronic Acid | 1. Presence of oxygen. | 1. Thoroughly degas the solvent and maintain a positive pressure of inert gas throughout the reaction. |

| Dehalogenation of the Pyridazinone | 1. Presence of protic impurities or certain solvents/bases. | 1. Ensure all reagents and solvents are pure and dry, especially when using anhydrous conditions. The choice of ligand can sometimes influence the extent of dehalogenation. |

| Difficult Purification | 1. Presence of residual boronic acid or its byproducts. | 1. An aqueous wash with a dilute base (e.g., 1M NaOH) can help remove unreacted boronic acid. [13]Alternatively, adding a diol like ethylene glycol to the crude mixture can form a water-soluble boronate ester, facilitating its removal during aqueous workup. |

Conclusion

The Suzuki-Miyaura cross-coupling is a powerful and reliable method for the synthesis of 6-(2-thienyl)pyridazinone and its derivatives. By understanding the underlying mechanism and the critical roles of the catalyst, ligand, base, and solvent, researchers can effectively optimize reaction conditions to achieve high yields and purity. This guide provides a solid foundation for the successful application of this important transformation in the pursuit of novel molecules with potential therapeutic and material applications.

References

-

Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

-

Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(13), 5104–5112. [Link]

-

Protodeboronation. (2023). In Wikipedia. [Link]

-

Lima, C. F. R. A. C., Rodrigues, A. S. M. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ChemCatChem, 6(7), 1834-1843. [Link]

- Asif, M. (2021). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

-

Gomes, P. A. C., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]

- Trilla, M., et al. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines.

-

Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2023). Current Organic Synthesis, 20(8), 906-925. [Link]

-

Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(25), 9298–9307. [Link]

-

El-Sayed, N. F., et al. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances, 12(42), 27315-27333. [Link]

-

Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry, 15(27), 5729-5735. [Link]

-

So, C. M., Lau, C. P., & Kwong, F. Y. (2007). Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Letters, 9(14), 2795–2798. [Link]

-

Suzuki Coupling. (n.d.). In Organic Chemistry Portal. [Link]

-

Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?[Link]

-

Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (2021). Journal of the Indian Chemical Society, 98(10), 100164. [Link]

-

Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2021). ACS Catalysis, 11(15), 9846–9852. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Angewandte Chemie International Edition, 47(26), 4849–4852. [Link]

-

Quinn, M. J., & Fitzgerald, D. J. (2004). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. Current Opinion in Investigational Drugs, 5(3), 289-295. [Link]

-

Valenti, S., et al. (2000). Synthesis and thrombolytic activity of new thienopyrimidinone derivatives. Il Farmaco, 55(11-12), 717-723. [Link]

-

Ciriminna, R., et al. (2016). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts, 6(9), 133. [Link]

-

Suzuki-Miyaura Coupling. (2019). In Chemistry LibreTexts. [Link]

- CN104844523A - Synthesis method of 3-amino-6-chloropyridazine. (2015).

-

So, C. M., & Kwong, F. Y. (2011). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. The Journal of Organic Chemistry, 76(11), 4647–4659. [Link]

-

Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17463–17478. [Link]

-

Kumar, D., et al. (2012). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). Organic Letters, 14(23), 5944–5947. [Link]

-

Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. In Chem 115. [Link]

-

Suzuki coupling of different chloropyridines with phenylboronic acids a. (2016). ResearchGate. [Link]

-

Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023). Chemical Science, 14(4), 868-875. [Link]

-

Recent developments and biological activities of thiazolidinone derivatives: a review. (2012). Bioorganic & Medicinal Chemistry, 20(11), 3358-3369. [Link]

-

How to remove excess of thiophene boronic acid from reaction mixture? (2017). ResearchGate. [Link]

- Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile. (2020).

-

Suzuki-Miyaura cross-coupling: Practical Guide. (2022). Yoneda Labs. [Link]

-

"Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (2017). Journal of the American Chemical Society, 139(36), 12418–12421. [Link]

-

Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube. [Link]

Sources

- 1. sarpublication.com [sarpublication.com]

- 2. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and thrombolytic activity of new thienopyrimidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protodeboronation - Wikipedia [en.wikipedia.org]

- 11. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 12. research.ed.ac.uk [research.ed.ac.uk]

- 13. researchgate.net [researchgate.net]

improving regioselectivity of N-alkylation vs O-alkylation in pyridazinones

The following guide serves as a specialized Technical Support Center for researchers optimizing the alkylation of pyridazin-3(2H)-ones.

Ticket ID: REGIO-PYR-001 Topic: Improving Regioselectivity of N-Alkylation vs. O-Alkylation Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Tautomer Trap

Pyridazin-3(2H)-ones exist in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form).[1] While the lactam form is thermodynamically favored in solution, the anion generated upon deprotonation is an ambident nucleophile .

-

N-Alkylation (N2 position): Generally favored under thermodynamic control, polar aprotic solvents, and alkali metal bases.[1]

-

O-Alkylation (O3 position): Favored by "hard" conditions, silver cation coordination, or specific steric constraints.[1]

This guide provides a decision framework to force the reaction toward the desired isomer.

Troubleshooting & Diagnostic Q&A

Case 1: "I need N-alkylation, but I am observing significant O-alkylation (or mixtures)."

Diagnosis: You are likely operating under conditions that increase the "hardness" of the nucleophile or prevent tight ion-pairing at the oxygen.

Corrective Actions:

-

Switch Solvent: Move to high-dielectric, polar aprotic solvents like DMF, DMSO, or NMP . These solvents solvate the cation (e.g., K+, Cs+) effectively, leaving the "naked" anion free.[1] Since the Nitrogen (N2) is the softer nucleophilic center, it is intrinsically more reactive toward soft electrophiles (alkyl halides) in the absence of coordination effects.

-

Change Base: Use Cesium Carbonate (Cs₂CO₃) .[1] The "Cesium Effect" involves the large, soft cesium cation which forms a loose ion pair, further promoting the nucleophilicity of the N-atom.

-

Temperature: Increase the temperature (60–100°C). N-alkylation is often the thermodynamic product; higher heat helps overcome the activation barrier if the O-alkylation is kinetically competitive.

Case 2: "I specifically need the O-alkylated product (alkoxypyridazine), but N-alkylation dominates."

Diagnosis: You are fighting the thermodynamic preference of the heterocycle. You must use the Silver Template Effect or blocking strategies.

Corrective Actions:

-

The Silver Hammer: Switch to Silver Carbonate (Ag₂CO₃) or Silver Oxide (Ag₂O) in a non-polar solvent like Benzene, Toluene, or Hexane .[1]

-

Electrophile Selection: Use "harder" electrophiles if possible (e.g., alkyl tosylates/triflates over iodides), though the Ag-effect usually overrides this.[1]

-

Avoid Mitsunobu: Standard Mitsunobu conditions (PPh₃/DEAD) on pyridazinones typically favor N-alkylation .[1] Do not rely on Mitsunobu for O-alkylation unless the substrate has unique steric constraints.[1]

Case 3: "My reaction stalls or yields are low regardless of selectivity."

Diagnosis: Pyridazinones are electron-deficient rings.[1] The NH is acidic (pKa ~10-11), but the nucleophilicity is lower than simple amines.[1]

Corrective Actions:

-

Add a Catalyst: For N-alkylation, adding a catalytic amount of NaI (Finkelstein condition) can activate alkyl chlorides/bromides in situ.[1]

-

Check Sterics: If utilizing bulky electrophiles (e.g., isopropyl, tert-butyl), N-alkylation becomes sterically disfavored.[1] In these cases, O-alkylation might increase simply because N is inaccessible.[1]

Decision Logic & Mechanism

The following diagram illustrates the decision process and the mechanistic divergence based on the metal cation (M+).

Caption: Decision tree for selecting experimental conditions based on the desired regioisomer.

Experimental Protocols

Protocol A: High-Selectivity N-Alkylation

Objective: Maximize N2-alkylation using the "Cesium Effect."

Materials:

-

Substrate: Pyridazin-3(2H)-one derivative (1.0 equiv)[1]

-

Electrophile: Alkyl Halide (1.2 – 1.5 equiv)[1]

-

Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)[1]

-

Solvent: Anhydrous DMF (0.1 M concentration)

Procedure:

-

Dissolution: Charge a flame-dried round-bottom flask with the pyridazinone substrate and anhydrous DMF under an inert atmosphere (N₂ or Ar).

-

Deprotonation: Add Cs₂CO₃ in one portion. Stir at room temperature for 30 minutes. The solution may change color (often yellow/orange) indicating anion formation.[1]

-

Addition: Add the alkyl halide dropwise.

-

Reaction: Heat the mixture to 60°C . Monitor by TLC/LC-MS. (Typical time: 2–6 hours).[1]

-

Workup: Pour the mixture into ice-water. If the product precipitates, filter and wash with water. If not, extract with EtOAc (3x), wash organics with LiCl solution (to remove DMF), dry over Na₂SO₄, and concentrate.[1]

Protocol B: Silver-Mediated O-Alkylation

Objective: Force O3-alkylation by blocking the nitrogen.[1]

Materials:

-

Substrate: Pyridazin-3(2H)-one derivative (1.0 equiv)[1]

-

Electrophile: Alkyl Iodide or Bromide (1.5 equiv)[1]

-

Reagent: Silver Carbonate (Ag₂CO₃) (1.5 – 2.0 equiv)[1]

-

Solvent: Anhydrous Toluene or Benzene (0.1 M)[1]

Procedure:

-

Suspension: In a foil-wrapped flask (to protect Ag salts from light), suspend the pyridazinone and Ag₂CO₃ in anhydrous Toluene.

-

Addition: Add the alkyl halide.

-

Reaction: Heat to reflux (110°C) with vigorous stirring. The reaction is heterogeneous; efficient stirring is critical.

-

Monitoring: Monitor by TLC. Note that O-alkylated products often run higher (less polar) than N-alkylated products on silica.[1]

-

Workup: Filter the hot mixture through a pad of Celite to remove silver salts. Wash the pad with EtOAc. Concentrate the filtrate.

-

Warning: Do not use acidic workups, as alkoxypyridazines can hydrolyze back to the pyridazinone under strong acid conditions.

-

Data & Comparison

The following table summarizes the expected regioselectivity outcomes based on literature precedents for 1,2-diazine systems.

| Variable | Condition Type | Favored Isomer | Mechanistic Driver |

| Base | Alkali (NaH, K₂CO₃, Cs₂CO₃) | N-Alkyl | Dissociated anion; N is softer nucleophile.[1] |

| Silver (Ag₂CO₃, Ag₂O) | O-Alkyl | Ag-N coordination; Orbital control.[1] | |

| Solvent | Polar Aprotic (DMF, DMSO) | N-Alkyl | Solvates cations well; leaves anion "naked".[1] |

| Non-polar (Toluene, Hexane) | O-Alkyl | Promotes tight ion pairing/coordination.[1] | |

| Electrophile | Alkyl Halides (Primary) | N-Alkyl | SN2 attack by N. |

| Alkyl Halides (Bulky/Secondary) | Mix/O-Alkyl | Steric hindrance at N forces O-attack.[1] | |

| Method | Mitsunobu (PPh₃/DEAD) | N-Alkyl | Proton transfer to betaine; N attacks R-OPPh₃⁺. |

References

-

Regioselective Alkylation of 2-Pyridones (Analogous System)

-

Silver Salt Effect

-

Pyridazinone Chemistry Review

-

Mitsunobu Reaction Selectivity

Sources

- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 2. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 3. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]

- 4. Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2 H-Azirines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Overcoming Solubility Challenges of 2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one

Welcome to the technical support center for 2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to the solubility challenges commonly encountered with this compound. More than 40% of new chemical entities are poorly soluble in water, which can significantly hinder research and development.[1][2] This guide offers a structured, question-and-answer approach to troubleshooting, grounded in scientific principles and field-proven techniques.

Frequently Asked Questions (FAQs)

Why is my compound, 2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one, exhibiting poor aqueous solubility?

The solubility of a compound is dictated by its molecular structure. In the case of 2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one, several structural features contribute to its limited aqueous solubility:

-

Pyridazinone Core: The pyridazinone ring system, while a versatile scaffold for bioactive compounds, can contribute to low water solubility due to its relatively rigid and planar structure.[3][4]

-

Thienyl Group: The presence of the lipophilic thienyl (thiophene) ring significantly increases the nonpolar surface area of the molecule, favoring partitioning into non-aqueous environments.

-

Aminopropyl Chain: While the aminopropyl group contains a basic nitrogen that can be protonated, the overall contribution to solubility is dependent on the pH of the solution. In its neutral form, the propyl chain adds to the molecule's hydrophobicity.

The interplay of these structural elements results in a molecule that is likely to be classified as poorly water-soluble, a common challenge in drug discovery.[1]

I'm observing inconsistent solubility results. What are the critical factors I should control in my experiments?

Inconsistent solubility data often stems from a lack of control over key experimental parameters. To ensure reproducible results, consider the following:

-

Purity of the Compound: Ensure the purity of your 2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one sample. Impurities can act as nucleation sites or alter the solution's properties.

-

Temperature: Solubility is temperature-dependent. Precisely control and record the temperature during your experiments.[5] A water bath or incubator is recommended for maintaining a constant temperature.

-

Equilibration Time: Achieving equilibrium solubility is not instantaneous. The "shake-flask" method, a standard technique, typically requires shaking the compound in the solvent for 24 hours or more to ensure saturation.[5][6]

-

Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous state of a compound can have different solubilities. Be aware of the solid-state form you are working with.

-

pH of the Medium: For ionizable compounds like this one, pH is a critical determinant of solubility.[7] Use calibrated pH meters and buffered solutions to maintain a constant pH.

How does pH influence the solubility of 2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one, and how can I leverage this?

The aminopropyl group in your compound is a weak base. This means its ionization state, and therefore its solubility, is highly dependent on the pH of the aqueous medium.

-

At Low pH (Acidic Conditions): The primary amine group will be protonated, forming a positively charged ammonium ion (-NH3+). This ionized form is significantly more water-soluble than the neutral form.

-

At High pH (Basic Conditions): The amine group will be in its neutral, uncharged state (-NH2). In this form, the compound is more lipophilic and less water-soluble.

You can leverage this pH-dependent solubility to your advantage. For many weakly basic drugs, solubility increases as the pH of the environment decreases.[7]

Troubleshooting Workflow for pH Adjustment:

Caption: Workflow for pH-based solubility enhancement.

Experimental Protocol: pH-Solubility Profiling

-

Prepare a series of buffers: Use buffers with pH values ranging from acidic to neutral (e.g., pH 2, 4, 5, 6, 7.4).

-

Add excess compound: Add an excess of 2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one to a known volume of each buffer.

-

Equilibrate: Shake the samples at a constant temperature for 24-48 hours to reach equilibrium.

-

Separate solid from liquid: Centrifuge or filter the samples to remove undissolved solid.

-

Quantify dissolved compound: Analyze the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).

-

Plot the data: Plot solubility as a function of pH to determine the optimal pH range for your experiments.

It's important to note that the Henderson-Hasselbalch equation can provide a rough estimate, but experimental determination is crucial as interactions with buffer components can affect solubility.[8][9]

Aqueous buffers alone are insufficient. What are the next steps for enhancing solubility?

When pH adjustment is not enough, several formulation strategies can be employed. The choice of method depends on the desired final concentration and the downstream application.

A. Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[10][11]

| Co-solvent | Typical Starting Concentration (% v/v) | Notes |

| Dimethyl Sulfoxide (DMSO) | 1-10% | A powerful solvent, but can have cellular toxicity at higher concentrations. Often used for in vitro stock solutions. |

| Ethanol | 5-20% | A commonly used, less toxic alternative to DMSO. |

| Polyethylene Glycol (PEG 300/400) | 10-30% | Low toxicity and frequently used in pharmaceutical formulations.[12] |

| Propylene Glycol | 10-40% | Another common, low-toxicity co-solvent. |

Troubleshooting with Co-solvents:

Caption: Decision tree for selecting and optimizing a co-solvent system.

B. Surfactants

Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[11] This is particularly useful for in vitro assays where maintaining a low organic solvent concentration is critical.

| Surfactant | Typical Concentration (% w/v) | Notes |

| Polysorbate 80 (Tween® 80) | 0.1 - 2% | A non-ionic surfactant commonly used in pharmaceutical formulations.[11][13] |

| Cremophor® EL | 0.1 - 5% | A non-ionic surfactant, effective but requires careful consideration of potential toxicity.[12] |

C. Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the hydrophobic parts of the molecule from the aqueous environment.[1][11]

-

Commonly Used Cyclodextrins: β-cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), and Sulfobutylether-β-cyclodextrin (SBE-β-CD). HP-β-CD and SBE-β-CD are generally preferred due to their higher aqueous solubility and lower toxicity compared to β-CD.

Experimental Protocol: Cyclodextrin Complexation

-

Prepare cyclodextrin solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 1%, 2%, 5%, 10% w/v HP-β-CD).

-

Add excess compound: Add an excess of 2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one to each cyclodextrin solution.

-

Equilibrate: Shake or stir the mixtures at a constant temperature for 24-48 hours.

-

Separate and analyze: Centrifuge or filter the samples and quantify the dissolved compound in the supernatant.

-

Determine the optimal concentration: Identify the cyclodextrin concentration that provides the desired solubility.

I need to prepare a solid formulation. How can I improve the dissolution rate of my compound?

For solid dosage forms, enhancing the dissolution rate is key to improving bioavailability.[1] Several advanced techniques can be considered:

-

Micronization: This process reduces the particle size of the drug, which increases the surface area available for dissolution.[10][14] Techniques like jet milling can be employed.

-

Solid Dispersions: In this approach, the drug is dispersed in a hydrophilic carrier matrix at a molecular level.[2][15] This can be achieved through methods like:

-

Melting (Fusion) Method: The drug and carrier are melted together and then solidified.

-

Solvent Evaporation Method: The drug and carrier are dissolved in a common solvent, which is then evaporated.[1]

-

Hot-Melt Extrusion: A scalable technique where the drug and polymer are mixed and melted in an extruder.

-

-

Nanotechnology Approaches: Creating nanosuspensions or nanocrystals can dramatically increase the surface area and saturation solubility of a drug.[16]

Troubleshooting Guide: At-a-Glance

| Issue | Potential Cause | Recommended Action |

| Precipitation upon dilution of DMSO stock solution | The aqueous concentration of DMSO is too low to maintain solubility. | Decrease the final dilution, increase the final DMSO concentration, or add a surfactant like Tween® 80 to the aqueous medium. |

| Cloudy solution after filtration | Formation of colloidal particles or incomplete removal of solid. | Use a finer pore size filter (e.g., 0.22 µm). Consider nephelometry to assess for low-level particulates.[17] |

| Low and variable bioavailability in vivo | Poor dissolution in the gastrointestinal tract. | Consider solid dispersion formulations or the use of solubility-enhancing excipients in the dosage form.[2] |

| Inconsistent results between batches | Polymorphism or variations in particle size. | Characterize the solid-state properties of each batch (e.g., using DSC, XRD, and particle size analysis). |

This technical support guide provides a comprehensive framework for addressing the solubility challenges of 2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one. By systematically evaluating pH, co-solvents, and other formulation strategies, researchers can develop robust and reproducible methods for their specific experimental needs.

References

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

-

Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

-

Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

-

Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). MDPI. Retrieved February 14, 2026, from [Link]

-

Accuracy of calculated pH-dependent aqueous drug solubility. (2004). PubMed. Retrieved February 14, 2026, from [Link]

-

Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility | Molecular Pharmaceutics. (2021). ACS Publications. Retrieved February 14, 2026, from [Link]

-

Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Retrieved February 14, 2026, from [Link]

-

Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2019). MDPI. Retrieved February 14, 2026, from [Link]

- CA2826391C - Pharmaceutical formulations including an amine compound - Google Patents. (n.d.). Google Patents.

-

6-Aminopyridazin-3(2H)-one | C4H5N3O | CID 1201445. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

-

Solubility Enhancement – Eminent Role in Poorly Soluble Drugs. (2015). ResearchGate. Retrieved February 14, 2026, from [Link]

-

(PDF) Study of pH-dependent drugs solubility in water. (2011). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC. (2016). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

-

Solubilizing Excipients in Oral and Injectable Formulations. (2003). Kinam Park. Retrieved February 14, 2026, from [Link]

-

3(2H)-Pyridazinone | C4H4N2O | CID 68153. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

-

Techniques to improve the solubility of poorly soluble drugs. (2012). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2007). Lund University Publications. Retrieved February 14, 2026, from [Link]

-

Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. (2021). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

-

Study of pH-dependent drugs solubility in water. (2011). Semantic Scholar. Retrieved February 14, 2026, from [Link]

-

Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023). BMG LABTECH. Retrieved February 14, 2026, from [Link]

-

Synthesis and chemistry of pyridazin-3(2H)-ones. (2015). ScienceDirect. Retrieved February 14, 2026, from [Link]

-

Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

-

Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

-

Some of the 3(2H)-pyridazinone derivatives with analgesic and anti-inflammatory activity. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. Retrieved February 14, 2026, from [Link]

-

Effects of drug solubility, drug loading, and polymer molecular weight on drug release from Polyox tablets. (2000). PubMed. Retrieved February 14, 2026, from [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF. (2023). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. (2020). MDPI. Retrieved February 14, 2026, from [Link]

-

5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharma. Retrieved February 14, 2026, from [Link]

-

2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. (2017). MDPI. Retrieved February 14, 2026, from [Link]

-

Solubilizer Excipients. (n.d.). Protheragen. Retrieved February 14, 2026, from [Link]

-

A Comprehensive Scientific Survey of Excipients Used in Currently Marketed, Therapeutic Biological Drug Products - PMC. (2020). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

-

Accuracy of calculated pH-dependent aqueous drug solubility. (2004). ResearchGate. Retrieved February 14, 2026, from [Link]

-

SOLUBILITY ENHANCEMENT TECHNIQUES FOR POORLY WATER. (n.d.). ijprems.com. Retrieved February 14, 2026, from [Link]

-

An In-Depth Analysis of pH-Independent Controlled Drug Delivery Systems and Prospects for the Future. (2024). Preprints.org. Retrieved February 14, 2026, from [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. semanticscholar.org [semanticscholar.org]